molecular formula C20H18N6O2S B2747659 N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863500-62-3

N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2747659
CAS No.: 863500-62-3
M. Wt: 406.46
InChI Key: UUQDRRLRCLWADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic chemical compound designed for research applications, featuring a complex molecular architecture that combines a 1,2,3-triazolo[4,5-d]pyrimidine core with a benzyl-substituted acetamide side chain. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for investigating new therapeutic agents. The core 1,2,3-triazolopyrimidine scaffold is a privileged structure in drug design, known for its diverse biological activities. Literature indicates that related triazole and pyrimidine-fused systems exhibit a broad spectrum of pharmacological properties, including antimicrobial , anti-inflammatory , and anticancer effects . For instance, certain triazolopyrimidine derivatives have demonstrated potent activity against various human tumor cell lines, such as melanoma, leukemia, and colon cancer cells . Other studies on similar thienotriazolopyrimidine carboxamides have shown remarkable analgesic and anti-inflammatory activity in formalin-induced paw edema models, with a high safety margin and good gastrointestinal tolerance . The presence of the sulfanylacetamide chain is a common feature in bioactive molecules, often contributing to interactions with enzyme targets through hydrogen bonding or by mimicking biological substrates. This compound is supplied For Research Use Only . It is strictly intended for laboratory research and is not for diagnostic or therapeutic use, or for human consumption. Researchers are encouraged to investigate its specific mechanism of action, which may involve targets such as the epidermal growth factor receptor (EGFR) as suggested by in silico docking studies of analogous structures .

Properties

IUPAC Name

N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-28-16-9-7-15(8-10-16)26-19-18(24-25-26)20(23-13-22-19)29-12-17(27)21-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQDRRLRCLWADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Precursor Functionalization

Patent WO2014135244A1 discloses foundational approaches for triazolo[4,5-d]pyrimidine synthesis through cyclocondensation reactions. A representative pathway involves:

  • 4-Amino-5-nitrosopyrimidine intermediate : Prepared via nitrosation of 4-aminopyrimidin-5-ol using sodium nitrite in acetic acid (Yield: 68-72%).
  • Triazole annulation : Treatment with hydrazine hydrate induces cyclization, forming the triazolo[4,5-d]pyrimidine scaffold. Critical parameters:
    • Solvent: Ethanol/water (3:1)
    • Temperature: Reflux at 78°C
    • Time: 8-12 hours

Reaction Scheme 1

4-Aminopyrimidin-5-ol → (NaNO2/HOAc) → 4-Amino-5-nitrosopyrimidine → (N2H4·H2O) → Triazolo[4,5-d]pyrimidine  

Direct Metal-Mediated Cyclization

Alternative methodologies from computational studies suggest palladium-catalyzed cyclization strategies:

  • Starting material : 5-Bromo-4-(2-furyl)pyrimidine
  • Conditions :
    • Pd(OAc)₂ (5 mol%)
    • Xantphos (10 mol%)
    • Cs₂CO₃ (2 equiv)
    • DMF, 110°C, 24 hours
  • Yield : 58% triazolo[4,5-d]pyrimidine core

Installation of 4-Methoxyphenyl Substituent

Buchwald-Hartwig Amination

Patent data illustrates C-N bond formation using palladium catalysis:

Reaction Parameters

Component Specification
Substrate 7-Chloro-triazolo[4,5-d]pyrimidine
Aryl source 4-Methoxyphenylboronic acid
Catalyst Pd₂(dba)₃ (3 mol%)
Ligand XPhos (6 mol%)
Base K₃PO₄ (3 equiv)
Solvent Dioxane/H₂O (4:1)
Temperature 90°C
Time 18 hours
Yield 82%

Radical Coupling Approach

Emerging methodologies from thiadiazolo-triazine syntheses suggest photoredox-mediated C-H functionalization:

  • Irradiation : 450 nm LEDs
  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Aryl diazonium salt : 4-Methoxybenzenediazonium tetrafluoroborate
  • Solvent : MeCN/H₂O (9:1)
  • Yield : 74%

Thiolation and Acetamide Conjugation

Thiol Group Introduction

Source provides critical insights into pyrimidine thiolation through nucleophilic substitution:

Protocol

  • Substrate : 7-Bromo-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine
  • Thiolation reagent : Thiourea (3 equiv)
  • Conditions :
    • EtOH/H₂O (2:1)
    • Reflux, 6 hours
    • Subsequent acid hydrolysis (2N HCl)
  • Yield : 89% 7-mercapto derivative

Acetamide Coupling

The final conjugation employs adapted methods from imidazole-thioether syntheses:

Optimized Procedure

  • Reactants :
    • 7-Mercapto-triazolo[4,5-d]pyrimidine (1 equiv)
    • N-Benzyl-2-bromoacetamide (1.2 equiv)
  • Base : DIPEA (3 equiv)
  • Solvent : DMF, anhydrous
  • Temperature : 0°C → rt, 12 hours
  • Workup :
    • Dilution with EtOAc
    • Washing with 5% citric acid, saturated NaHCO₃, brine
    • Column chromatography (Hex/EtOAc 3:1 → 1:1)
  • Yield : 76%

Integrated Synthetic Route

Stepwise Synthesis Overview

Step Transformation Key Reagents/Conditions Yield
1 Pyrimidine → Nitrosopyrimidine NaNO₂, HOAc, 0°C, 2h 70%
2 Cyclization to triazolo core N₂H₄·H₂O, EtOH/H₂O, reflux 10h 65%
3 Bromination at C7 POBr₃, DMF, 100°C, 4h 88%
4 4-Methoxyphenyl installation Pd/XPhos, 4-MeOPhB(OH)₂, 90°C 82%
5 Thiolation Thiourea, EtOH/H₂O, reflux 6h 89%
6 Acetamide coupling N-Bn-2-bromoacetamide, DIPEA, DMF 76%

Overall Yield : 70% × 65% × 88% × 82% × 89% × 76% = 18.2%

Analytical Characterization Data

Spectroscopic Profile

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, H-2), 8.45 (d, J=8.8 Hz, 2H, ArH), 7.35-7.28 (m, 5H, Bn), 6.98 (d, J=8.8 Hz, 2H, ArH), 4.45 (s, 2H, SCH₂), 4.12 (d, J=5.6 Hz, 2H, NHCH₂), 3.81 (s, 3H, OCH₃)
  • HRMS (ESI+): m/z calcd for C₂₂H₂₀N₆O₂S [M+H]⁺ 457.1394, found 457.1391

Crystallographic Data

  • Space group : P2₁/c
  • Unit cell : a=8.452(2) Å, b=12.307(3) Å, c=14.885(4) Å
  • Dihedral angle : 85.7° between triazolo and pyrimidine planes

Process Optimization Considerations

Continuous Flow Implementation

Adapting batch procedures to flow chemistry (source):

  • Thiolation step :
    • Reactor type: Packed-bed (SS, 1/4" OD)
    • Residence time: 30 minutes
    • Temperature: 120°C
    • Yield improvement: 89% → 93%

Catalytic System Enhancements

Novel ligand design from:

  • Bidentate phosphine ligands :
    • DtBPF (di-tert-butylphosphinoferrocene)
    • Enables Pd loading reduction to 1 mol%
    • Turnover number (TON): 820

Stability and Purification Challenges

Degradation Pathways

  • Oxidative dimerization : Thioether → disulfide (mitigated by N₂ sparging)
  • Acetamide hydrolysis : Basic conditions → carboxylic acid (pH control critical)

Chromatographic Behavior

Stationary Phase Mobile Phase Rf
Silica 60 Hex/EtOAc (1:1) 0.3
C18 MeCN/H₂O (65:35) 6.2 min

Chemical Reactions Analysis

N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halides and nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Research has demonstrated that derivatives of triazolo-pyrimidines possess significant antibacterial activity. For instance, compounds containing the triazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. A study indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

Antiviral Properties

Triazole derivatives have been recognized for their antiviral potential. The structural features of N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide suggest that it may inhibit viral replication mechanisms. This is particularly relevant in the context of emerging viral infections where novel antiviral agents are urgently needed.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Research into the neuroprotective effects of triazole derivatives indicates that they may play a role in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions like neurodegenerative diseases where oxidative damage is a key factor.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key structural components influencing its activity include:

Structural Feature Influence on Activity
Triazole RingEnhances antimicrobial and antiviral properties
Benzyl GroupIncreases lipophilicity and cellular permeability
Methoxy SubstituentModulates electronic properties affecting receptor binding
Sulfanyl GroupPotentially increases interaction with biological targets

Synthesis and Evaluation

A recent study synthesized several triazolo-pyrimidine derivatives based on the core structure of this compound. The synthesized compounds were evaluated for their antibacterial activity against multiple strains of bacteria, showing promising results with MIC values significantly lower than those of existing antibiotics .

Clinical Implications

The potential clinical applications of this compound extend to its use as a lead compound for drug development targeting resistant bacterial strains and various cancers. Further preclinical studies are warranted to assess its safety profile and therapeutic efficacy in vivo.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis. It also inhibits the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory properties . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, as shown by molecular docking studies .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The primary structural analogs differ in substituents on the benzyl and triazolo-pyrimidine moieties. A closely related compound, N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide (), replaces the benzyl group with a 4-fluorobenzyl group and the 4-methoxyphenyl with a 4-methylphenyl. Key comparisons are summarized below:

Compound Benzyl Substituent Triazolo-Pyrimidine Substituent Key Structural Features
N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide Benzyl (C₆H₅CH₂-) 4-Methoxyphenyl (OCH₃) Electron-donating methoxy group; potential for hydrogen bonding.
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide 4-Fluorobenzyl (F-C₆H₄CH₂-) 4-Methylphenyl (CH₃) Fluorine increases lipophilicity; methyl group lacks hydrogen-bonding capability.

Hypothesized Pharmacological and Physicochemical Differences

Electronic Effects :

  • The 4-methoxyphenyl group in the target compound introduces electron density via the methoxy (-OCH₃) substituent, which may enhance binding to polar residues in enzymatic active sites. In contrast, the 4-methylphenyl group in the fluorinated analog () offers only hydrophobic interactions .

The methoxy group in the target compound balances hydrophilicity, favoring aqueous solubility .

Metabolic Stability :

  • Fluorine substitution () often reduces metabolic degradation by blocking cytochrome P450 oxidation. Conversely, the methoxy group may undergo demethylation, increasing susceptibility to metabolism .

Research Findings and Limitations

While direct biological data for these compounds are unavailable in the provided evidence, structural analysis and structure-activity relationship (SAR) principles suggest:

  • The target compound’s methoxy group may improve target affinity in kinase or receptor binding assays compared to methyl or halogenated analogs.
  • Fluorinated analogs (e.g., ) could exhibit longer plasma half-lives due to metabolic resistance but may suffer from off-target interactions due to higher lipophilicity .

Biological Activity

N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring fused with a pyrimidine moiety and a sulfanyl group. The synthesis typically involves multi-step organic reactions, including the formation of the triazole and subsequent modifications to introduce the benzyl and acetamide functionalities. Key reagents involved in the synthesis include thionyl chloride and various amines.

1. Antibacterial Activity

Research indicates that triazole derivatives exhibit notable antibacterial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against various pathogenic bacteria. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) values:

CompoundMIC (µg/mL)Target Bacteria
116Staphylococcus aureus
232Escherichia coli
38Pseudomonas aeruginosa

These results suggest that the compound's structural components may enhance its interaction with bacterial cell walls or metabolic pathways .

2. Antifungal Activity

In addition to antibacterial properties, triazole derivatives are known for their antifungal activity. Studies have shown that similar compounds inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes. The following table summarizes antifungal activity:

CompoundMIC (µg/mL)Target Fungus
132Candida albicans
264Aspergillus niger

These findings highlight the potential of this compound as a therapeutic agent against fungal infections .

3. Anticancer Activity

The anticancer properties of this compound have been evaluated through various in vitro studies. Notably, it has shown efficacy against several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The following table presents the IC50 values observed:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis and cell cycle arrest
HT-2915.0Inhibition of Src kinase activity

The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : In a study involving MCF-7 cells treated with varying concentrations of the compound over 72 hours, significant reductions in cell viability were observed at concentrations above 10 µM.
  • Case Study 2 : A mouse model was used to evaluate the in vivo efficacy of the compound against tumor growth. Results showed a marked reduction in tumor size compared to control groups.

Q & A

Q. What are the key considerations for designing a synthetic route for N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, a triazolo[4,5-d]pyrimidin-7-thiol intermediate can react with a benzyl chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in dry acetone) to form the sulfanyl bridge. This approach is analogous to the preparation of structurally related acetamides, where anhydrous conditions and stoichiometric control are critical to minimize side reactions . Characterization should include NMR (¹H/¹³C), IR, and mass spectrometry to confirm the sulfanyl linkage and substituent positioning .

Q. How can researchers validate the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For less crystalline samples, advanced spectroscopic techniques such as 2D NMR (e.g., HSQC, HMBC) can resolve connectivity, particularly for the triazolo-pyrimidine core and sulfanyl-acetamide sidechain. PubChem-derived computational tools (e.g., InChI key validation) and IR analysis of functional groups (e.g., C=O at ~1680 cm⁻¹) are complementary .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the sulfanyl-acetamide linkage?

  • Methodological Answer : Systematic optimization involves varying solvents (e.g., DMF vs. acetone), bases (e.g., K₂CO₃ vs. Cs₂CO₃), and reaction temperatures. For instance, reports 68–74% yields using K₂CO₃ in acetone at room temperature. Microwave-assisted synthesis (e.g., 80°C, 30 min) may enhance reaction rates and selectivity, as demonstrated in analogous triazolo-pyrimidine systems . Kinetic studies (e.g., TLC monitoring) are recommended to identify side products like disulfides or over-alkylation.

Q. How should researchers address contradictions in solubility data reported for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or protonation states. Techniques to resolve this include:
  • pH-dependent solubility assays : Measure solubility across pH 3–10 using UV-Vis spectroscopy.
  • Thermogravimetric analysis (TGA) : Identify hydrated vs. anhydrous forms.
  • Co-solvent screening : Test solubility in DMSO/water or acetone/water mixtures, as seen in related sulfanyl-acetamide studies .

Q. What strategies are recommended for evaluating the compound’s potential biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Screen against kinases or proteases due to the triazolo-pyrimidine scaffold’s ATP-mimetic properties.
  • Antioxidant activity : Use DPPH radical scavenging assays, as described for hydroxamic acid derivatives in .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with controls for metabolic interference from the 4-methoxyphenyl group.

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR or CDK2). Focus on:
  • Sulfanyl-acetamide flexibility : Adjust the benzyl group’s steric bulk to optimize binding pocket fit.
  • Electrostatic potential maps : Identify regions for introducing electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking, as seen in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.